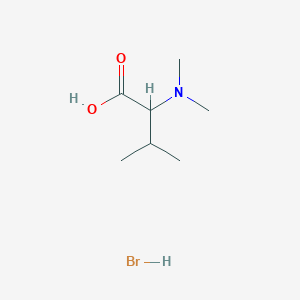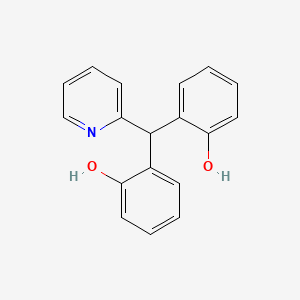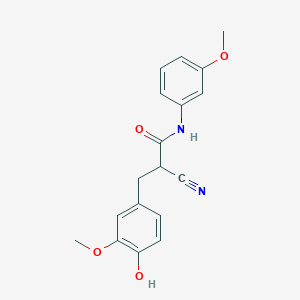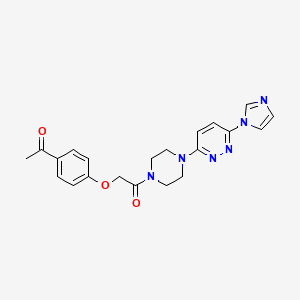
2-(Dimethylamino)-3-methylbutanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Dimethylamino)-3-methylbutanoic acid hydrobromide” is a complex organic compound. Based on its name, it likely contains a dimethylamino group and a methylbutanoic acid group, and is in the form of a hydrobromide salt .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, or addition reactions .Scientific Research Applications
Enzyme Inhibition and Transition-State Analogues
One study focused on the design of angiotensinogen transition-state analogues, which are potent inhibitors of human plasma renin. These compounds, including derivatives related to 2-(Dimethylamino)-3-methylbutanoic acid, mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, acting as transition-state analogues (Thaisrivongs et al., 1987).
Stereochemistry and Alkylation Reactions
Another study involved the diastereoselective alkylation of 3-aminobutanoic acid at the 2-position, showcasing the synthesis and manipulation of compounds structurally similar to 2-(Dimethylamino)-3-methylbutanoic acid. This research provides insights into stereochemical aspects and synthetic methodologies for amino acid derivatives (Estermann & Seebach, 1988).
Structural Analysis and Chemical Synthesis
X-ray structure determination of compounds structurally related to 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide has been conducted to confirm their stereochemistry and to facilitate their use in various chemical syntheses, highlighting their importance in medicinal chemistry and drug design (Nakamura et al., 1976).
Hydrolytic Stability Studies
Research on the hydrolytic stability of polymers and monomers related to this compound, such as poly(2-(dimethylamino)ethyl methacrylate), provides valuable information for the development of materials with specific degradation properties (Wetering et al., 1998).
Wine Aroma Precursors
The quantitative determination of hydroxy acids related to this compound in wines and other alcoholic beverages sheds light on the chemistry behind aroma compounds, which has implications for the food and beverage industry (Gracia-Moreno et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide, also known as Dimenhydrinate, primarily targets the H1 histamine receptors in the vestibular system . These receptors play a crucial role in the body’s immune response to foreign pathogens, and they are also involved in the regulation of physiological functions in the gut and the central nervous system .
Mode of Action
Dimenhydrinate acts as an antagonist of the H1 histamine receptors . It competes with histamine for the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, counteracting the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle . This interaction results in the prevention of nausea, vomiting, and dizziness caused by motion sickness .
Biochemical Pathways
The compound affects the histaminergic pathways . By blocking the H1 histamine receptors, it prevents the normal function of histamine, which is to bind to these receptors and cause a series of reactions that lead to the symptoms of motion sickness . The downstream effects include the prevention of vasodilation, bronchoconstriction, smooth muscle contraction, and separation of endothelial cells .
Result of Action
The molecular and cellular effects of Dimenhydrinate’s action include the prevention of nausea, vomiting, and dizziness caused by motion sickness . At the cellular level, it prevents the normal function of histamine, leading to the prevention of vasodilation, bronchoconstriction, and smooth muscle contraction .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Dimenhydrinate. For instance, certain polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors . .
properties
IUPAC Name |
2-(dimethylamino)-3-methylbutanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.BrH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXEUKQRZDPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)



![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)




![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)
